N-甲基丙烯酰基-5-氨基水杨酸

描述

Synthesis Analysis

MASA has been synthesized using various methods, and its synthesis process has been optimized to obtain a high yield of pure MASA.Molecular Structure Analysis

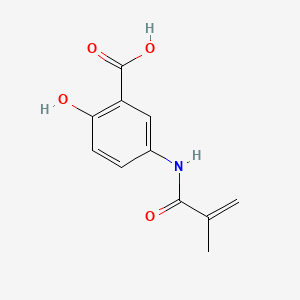

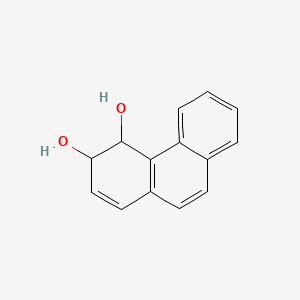

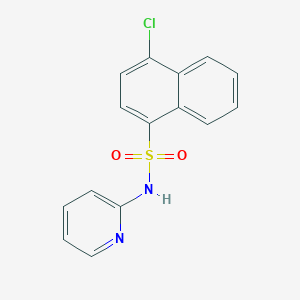

The molecular formula of MASA is C11H11NO4 . It is also known by other names such as 2-Hydroxy-5-N-methacrylamidobenzoic acid and N-(3-Carboxy-4-hydroxyphenyl)methacrylamide .Physical And Chemical Properties Analysis

MASA has a molecular weight of 221.21 g/mol . The density of MASA is 1.37 g/cc .科学研究应用

药物传递中的控释

N-甲基丙烯酰基-5-氨基水杨酸已被用于开发丙烯酸类聚合物系统,用于药物传递。这些聚合物与可降解的酯键连接到5-氨基水杨酸,用于控释配方,特别用于治疗炎症性肠病。它们显示出通过在药物基团部位的酯键水解有选择性地释放药物的潜力,这受到聚合物亲水性和溶液的pH值的影响 (Babazadeh, Edjlali, & Rashidian, 2007)。

与金属离子的相互作用

N-甲基丙烯酰基-5-氨基水杨酸与Ca2+和Zn2+等金属离子表现出显著的相互作用。使用水溶性聚(N-甲基丙烯酰基-4-氨基水杨酸)的研究表明,这些相互作用受溶液的离子强度影响,在某些条件下,Zn2+的相互作用比Ca2+好16倍 (Rivas, 2001)。

在牙科应用中的生物相容性

N-甲基丙烯酰基-5-氨基水杨酸(MASA)已被用作牙科修复树脂系统中的粘接底漆。关于其与磷脂脂质体的相互作用以及其溶血活性的研究表明,MASA对于牙本质-牙髓具有可接受的生物相容性。这表明其适用于牙科应用中的树脂系统 (Fujisawa, Komoda, & Kadoma, 1992)。

重金属离子去除

关于将5-氨基水杨酸接枝到聚(甲基丙烯酸甘油酯)上的研究表明,其对Cu2+、Cd2+、Zn2+和Pb2+等重金属离子具有强大的螯合吸附能力。这种新型吸附剂ASA-PGMA/SiO2在高效去除水溶液中的重金属离子方面表现出显著潜力,其吸附能力和效率受pH的影响 (An, Gao, Dai, Wang, & Wang, 2011)。

牙齿敏感剂和粘接促进剂

已对N-甲基丙烯酰基氨基水杨酸(NMSA)进行评估,用作对牙本质敏感和树脂材料与牙本质之间的粘接促进剂的有效性。临床评估表明,NMSA衬底可以缓解牙本质敏感,表明其在保守和粘接牙科学中具有潜力 (Tagami, Hosoda, Imai, & Masuhara, 1987)。

作用机制

While the exact mechanism of action for MASA is not clear, it’s parent compound, aminosalicylic acid, binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows .

未来方向

MASA has found applications in various fields such as drug delivery, polymer science, and material science. It has been used as an adhesive primer in restorative resin systems . It shows promise in selectively releasing the drug via hydrolysis of the ester bond at the site of the drug moiety, which is influenced by the polymer hydrophilicity and the pH value of the solution. Future research may focus on optimizing these properties for specific applications.

属性

IUPAC Name |

2-hydroxy-5-(2-methylprop-2-enoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6(2)10(14)12-7-3-4-9(13)8(5-7)11(15)16/h3-5,13H,1H2,2H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYLAWVXYZUVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201250 | |

| Record name | N-Methacryloyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53193-87-6 | |

| Record name | N-Methacryloyl-5-aminosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053193876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methacryloyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Octadec-9-enoyloxy-2-(4-pyren-1-ylbutanoyloxy)propyl] octadec-9-enoate](/img/structure/B1214005.png)

![7-(2-Oxo-2-phenylethyl)-6-phenyl-3,5,6,7-tetrahydro-2h-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B1214007.png)

![1-Hydroxybenz[a]anthracene](/img/structure/B1214010.png)

![3-Methyl-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1214016.png)

![Acetic acid [2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] ester](/img/structure/B1214023.png)